6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-13(10-15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOCGRRHSRJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327471 | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64194-18-9 | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization Strategies
Regioselective Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Skeleton
The inherent reactivity of the pyrido[1,2-a]pyrimidin-4-one core directs functionalization predominantly to the C-3 position. This regioselectivity is exploited through several modern synthetic methodologies.
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying the pyrido[1,2-a]pyrimidin-4-one skeleton, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov Palladium-catalyzed reactions have been particularly successful in this regard, enabling the direct formation of C-C bonds at the C-3 position. nih.gov This approach is a cornerstone for introducing alkenyl and aryl groups with high regioselectivity. nih.govmdpi.com The development of these methods is part of a broader effort in sustainable chemistry to functionalize pyridine (B92270) and other N-heterocyclic aromatic compounds directly. rsc.orgresearchgate.net
Halogenated pyrido[1,2-a]pyrimidin-4-ones are key intermediates for diversification via transition metal-catalyzed cross-coupling reactions. clockss.org The C-3 position of the parent scaffold can be readily halogenated using N-halosuccinimides to produce 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones. clockss.orgresearchgate.net
These halogenated derivatives serve as excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. clockss.orgresearchgate.net This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position by coupling the halo-pyrimidinone with various boronic acids. mdpi.comrsc.orgnih.gov The efficiency of the Suzuki-Miyaura reaction makes it a versatile and widely used method for creating new C(sp²)–C(sp²) bonds in the synthesis of complex pyrimidine (B1678525) derivatives. mdpi.comnih.gov
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
| Pyrido[1,2-a]pyrimidin-4-one Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Bromo-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Good to Excellent |
| 3-Bromo-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Methoxyphenyl)-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Good to Excellent |
| 3-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | 2-Methyl-3-(thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Moderate |
The introduction of sulfur and selenium moieties at the C-3 position represents a significant functionalization strategy, as organosulfur and organoselenium compounds are prominent in medicinal chemistry and materials science. nih.govrsc.org
Sulfenylation: Metal-free methods have been developed for the direct C-3 sulfenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. nih.govresearchgate.net One efficient protocol utilizes iodine and potassium persulfate (K₂S₂O₈) as an oxidant in acetonitrile (B52724) at 70 °C. nih.govrsc.org This reaction proceeds smoothly with various thiols, affording the corresponding 3-arylthio derivatives in good to excellent yields. nih.gov The reaction tolerates a wide range of functional groups on both the pyrimidinone scaffold and the benzene (B151609) thiol. researchgate.net
Selenylation: Similar to sulfenylation, direct C-3 selenylation can be achieved through metal-free or electro-oxidative methods. mdpi.comnih.gov A metal-free approach using diphenyl diselenide in the presence of iodine and K₂S₂O₈ provides C-3 selanylated products in high yields. nih.govrsc.org This method is effective for a variety of substituted pyrido[1,2-a]pyrimidin-4-ones, including those with methyl groups, such as 6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. mdpi.comrsc.org
Additionally, an electrochemically driven, external oxidant-free strategy has been developed for C-3 selenylation. mdpi.comresearchgate.net This method provides structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.comnih.gov For instance, the reaction of this compound with diphenyl diselenide under electrochemical conditions yields the C-3 selanylated product in 96% yield. mdpi.comnih.gov Mechanistic studies suggest that these transformations may proceed through a radical pathway. mdpi.comnih.gov
Table 2: C-3 Chalcogenation of this compound
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sulfenylation | 4-Methylbenzenethiol | I₂ (50 mol%), K₂S₂O₈ (2 equiv.), MeCN, 70 °C, 12 h | 6-Methyl-2-phenyl-3-(p-tolylthio)-4H-pyrido[1,2-a]pyrimidin-4-one | 81-93% | rsc.org |
| Selenylation | Diphenyl diselenide | I₂ (50 mol%), K₂S₂O₈ (2 equiv.), MeCN, 70 °C, 12 h | 6-Methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 93% | rsc.org |
| Electro-oxidative Selenylation | Diphenyl diselenide | Pt anode/cathode, ⁿBu₄NBF₄, MeCN, 60 °C, 5V | 6-Methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 96% | mdpi.comnih.gov |
Direct arylation and alkenylation at the C-3 position via palladium-catalyzed C-H activation provide efficient routes to functionalized pyrido[1,2-a]pyrimidin-4-ones. nih.gov
Alkenylation: A general and efficient method involves the coupling of 4H-pyrido[1,2-a]pyrimidin-4-ones with various alkenes, such as acrylate (B77674) esters and styrenes. nih.gov The reaction typically uses a palladium catalyst with an oxidant like silver acetate (B1210297) (AgOAc) and oxygen (O₂). nih.gov This transformation exhibits complete regioselectivity for the C-3 position and provides access to a range of C-3 vinyl substituted products in moderate to excellent yields. nih.govresearchgate.net
Arylation: Palladium-catalyzed C-3 arylation of the pyrido[1,2-a]pyrimidin-4-one core has been achieved using bromo- or iodo-arenes. mdpi.com This method, promoted by a silver(I) salt, allows for the introduction of various aryl groups, further expanding the structural diversity of this heterocyclic system. mdpi.com
The introduction of a phosphonate (B1237965) group at the C-3 position has been accomplished through a silver-catalyzed direct C-H phosphonation reaction. researchgate.net This protocol employs dialkyl phosphites as the phosphonating agent. researchgate.net The reaction demonstrates high regioselectivity for the C-3 position and is compatible with a broad range of substrates and functional groups. researchgate.netresearchgate.net
Derivatization at Peripheral Positions (e.g., Methyl, Phenyl Substituents)
While the majority of functionalization strategies target the C-3 position of the heterocyclic core, the peripheral substituents also offer handles for modification. For this compound, the methyl and phenyl groups can potentially be derivatized, although this area is less explored than the core functionalization.
Research has shown that the 6-methyl group is well-tolerated under various reaction conditions aimed at modifying the C-3 position, such as selenylation, producing the desired products in high yields. mdpi.comrsc.orgnih.gov This indicates the robustness of the methyl group and its compatibility with catalytic systems. Although direct functionalization of the 6-methyl or 2-phenyl group on this specific scaffold is not extensively reported, related chemistries on other pyridine and pyrimidine systems suggest potential pathways. For instance, methods for the derivatization of methyl groups on pyrimidine rings and the C-H arylation of phenyl rings attached to pyridine moieties have been developed, which could potentially be adapted. nih.govrsc.orgresearchgate.net
Mechanisms of Key Derivatization Reactions (e.g., Radical Pathways)
The derivatization of the this compound scaffold, particularly at the C-3 position, has been shown to proceed through various mechanisms, with radical pathways being a significant area of investigation. nih.govnih.gov Experimental studies, including radical trapping experiments, have provided evidence for the involvement of radical intermediates in key functionalization reactions such as selenylation and sulfenylation. nih.govnih.gov
One prominent example is the electro-oxidative C3-selenylation of this compound. nih.gov To elucidate the mechanism of this reaction, control experiments were conducted in the presence of radical scavengers. The results of these experiments strongly suggest a radical-mediated pathway. nih.gov When the reaction was performed in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT), the yield of the desired C3-selenylated product was significantly diminished. nih.gov This indicates that these radical scavengers interrupt the reaction mechanism by trapping the key radical intermediates. nih.gov
| Experiment | Radical Scavenger Added | Result |
|---|---|---|
| Control | None | Formation of the desired product in high yield. |
| Experiment A | TEMPO | The reaction was significantly inhibited, with only a trace amount of the product detected. |
| Experiment B | BHT | The yield of the final product was markedly reduced. |
Based on these mechanistic studies and supporting literature, a plausible radical pathway for the electro-oxidative C3-selenylation has been proposed. nih.gov The mechanism is thought to initiate with the anodic oxidation of diphenyl diselenide to generate a phenylselanyl radical (PhSe•) and a phenylselanyl cation (PhSe+). nih.gov Subsequently, the phenylselanyl radical adds to the electron-rich C-3 position of the this compound molecule, forming a radical intermediate. nih.gov This intermediate then undergoes anodic oxidation and subsequent deprotonation to yield the final C3-selenylated product, 6-Methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one. nih.gov At the cathode, protons and the phenylselanyl cation are reduced, regenerating the phenylselanyl radical and producing hydrogen gas, which completes the catalytic cycle. nih.gov
Similarly, a radical mechanism is suggested for the metal-free C-3 sulfenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. nih.gov In this proposed pathway, reactive sulfur radical intermediates are generated, which then couple with the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one substrate. nih.gov This is followed by an oxidation step via a single-electron transfer (SET) mechanism to form a cationic intermediate, which, after the liberation of a hydrogen species, yields the final sulfenylated product. nih.gov
These findings highlight that radical pathways are a key mechanistic route for the functionalization of the this compound core, enabling the introduction of various substituents at the C-3 position.
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, ¹H NMR data is available, providing detailed information about the proton environment. However, specific ¹³C NMR data for this compound was not available in the surveyed literature.
The ¹H NMR spectrum provides precise chemical shifts and coupling constants, allowing for the unambiguous assignment of each proton in the molecule. The data, recorded in CDCl₃ at 400 MHz, confirms the presence of the methyl group, the phenyl substituent, and the protons on the fused pyrido[1,2-a]pyrimidine (B8458354) ring system. google.com
The proton assignments are as follows: a singlet for the methyl group (CH₃) at δ 2.50 ppm, and a downfield doublet at δ 8.96 ppm corresponding to the proton at position 9, deshielded by the adjacent nitrogen atom and carbonyl group. google.com The protons of the phenyl ring and the remaining protons on the pyridone core appear in the aromatic region (δ 6.82-8.09 ppm). google.com
Interactive Table: ¹H NMR Chemical Shift and Coupling Constant Data google.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-9 | 8.96 | d | 7.2 |
| Phenyl (2H) | 8.07-8.09 | m | - |
| H-7 | 7.65 | s | - |
| Phenyl (3H) | 7.48-7.50 | m | - |
| H-8 | 6.98 | d | 7.2 |
| H-3 | 6.82 | s | - |
| 6-CH₃ | 2.50 | s | - |
While 2D NMR techniques such as COSY, HMQC, and HMBC are invaluable for establishing detailed connectivity and stereochemistry, specific studies employing these methods for this compound were not found in the reviewed scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and can provide insight into its structural components through fragmentation analysis. Electrospray ionization (ESI) mass spectrometry for this compound yields a protonated molecular ion [M+H]⁺ at an m/z ratio of 237, which corresponds to the expected molecular formula C₁₅H₁₂N₂O. google.com
Table: Mass Spectrometry Data google.com
| Ion | m/z (Observed) |
|---|
Detailed fragmentation analysis for this specific compound has not been extensively reported.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups include the conjugated ketone (C=O), imine (C=N), and the aromatic rings (C=C).
The expected characteristic absorption bands are:
C=O Stretch: A strong absorption band is expected for the conjugated ketone. In structurally similar compounds like 3-(4-methoxyphenyl)-8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, this band appears at approximately 1654 cm⁻¹, which is a representative value for this class of molecules.
C=N and C=C Stretches: Medium to strong absorption bands are expected in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N bond and the C=C bonds within the aromatic and heterocyclic rings.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methyl group protons will show stretching vibrations typically just below 3000 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, to date, no published studies containing the single-crystal X-ray diffraction data for this compound have been found.
Vibrational and Surface Characterization Studies
Detailed vibrational analyses, often supported by computational methods like Density Functional Theory (DFT), and surface characterization studies such as Hirshfeld surface analysis, provide deeper insights into molecular vibrations, intermolecular interactions, and crystal packing. Such specific studies for this compound are not available in the current literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of heterocyclic compounds. For derivatives of pyrido[2,3-d]pyrimidine (B1209978), DFT calculations, often using the B3LYP/6-31G+(d,p) level of theory, have been successfully used to study their geometric properties and electronic structures. nih.govresearchgate.nettandfonline.comekb.egtandfonline.com
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating ability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electron-accepting ability.
The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. In studies of related pyrimidine (B1678525) derivatives, these calculated energies are used to derive global reactivity parameters such as electronegativity, chemical hardness, and global softness, which help in understanding the molecule's behavior in chemical reactions. nih.gov
Table 1: Illustrative Global Reactivity Parameters Derived from DFT
(Note: This table is an example based on typical DFT studies of heterocyclic compounds and does not represent actual data for 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.)
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
Potential Energy Surface (PES) analysis is used to explore the conformational landscape of a molecule. By calculating the energy of the molecule as a function of its geometric parameters (e.g., bond lengths, bond angles, and dihedral angles), researchers can identify the most stable conformations (local and global minima) and the energy barriers for conformational changes (saddle points). This is crucial for understanding the flexibility of the molecule, which can significantly impact its interaction with biological targets. For instance, the planarity or non-planarity of the pyrido[1,2-a]pyrimidine (B8458354) ring system and the rotational barriers of the phenyl and methyl substituents would be key findings from a PES analysis.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a biological target. For the pyrido[1,2-a]pyrimidin-4-one scaffold, docking studies have been instrumental in elucidating binding mechanisms with various enzymes, such as SHP2 inhibitors. nih.gov
Docking simulations place the ligand into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. These simulations can reveal key intermolecular interactions, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
π-π stacking: Aromatic ring interactions that contribute to binding.
van der Waals forces: General non-specific interactions.
In studies of related pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, docking was used to investigate interactions with multiple anticancer drug targets, including DHFR, VEGFR2, and HER-2/neu. nih.gov Similarly, for pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase, docking revealed that the pyrimidine ring could form a crucial hydrogen bond with residue Gly605 in the hinge region of the enzyme. mdpi.com
The results from molecular docking are most powerful when correlated with experimental data, such as Structure-Activity Relationship (SAR) studies. SAR links the chemical structure of a compound to its biological activity. For a series of pyrido[1,2-a]pyrimidin-4-one analogs, docking can help explain why certain structural modifications lead to an increase or decrease in activity. For example, if a bulky substituent at the 6-methyl position leads to decreased activity, docking might show that this is due to a steric clash with an amino acid residue in the binding site. Conversely, if adding a hydroxyl group to the phenyl ring enhances activity, docking could reveal the formation of a new hydrogen bond. Such insights are critical for rational drug design and lead optimization. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govscielo.br
The general workflow for a QSAR study involves:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Geometric properties, surface area, volume.
Physicochemical descriptors: Lipophilicity (logP), electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govtandfonline.com
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model building process). tandfonline.comnih.gov
For pyrimidine derivatives, QSAR studies have been successfully used to identify key structural features required for antifungal activity and for inhibiting cancer-related targets like VEGFR-2. nih.govnih.gov A 3D-QSAR model developed for pyrido[2,3-d]pyrimidine derivatives identified that introducing electropositive groups at certain positions could increase inhibitory activity against the Wee1 kinase. aip.org A robust QSAR model for a series of this compound analogs could guide the synthesis of new derivatives with potentially improved potency.
Table 2: Example of Molecular Descriptors Used in QSAR Studies
(Note: This table is an illustrative example of descriptors used in QSAR studies of pyrimidine derivatives and does not represent an actual model for the title compound.)
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Lipophilic | LogP | Hydrophobicity |
| Electronic | Dipole Moment, Partial Charges | Electron distribution |
| Geometric | Molecular Surface Area, Volume | Size and shape of the molecule |
| Topological | Chi Indices (e.g., CHI_3_C) | Molecular branching and connectivity |
| Quantum Mechanical | HOMO/LUMO Energies | Reactivity and electronic properties |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For the pyrido[1,2-a]pyrimidin-4-one scaffold, pharmacophore models can be developed based on a set of known active molecules or the structure of the target protein's active site.
In studies of related pyrido[1,2-a]pyrimidin-4-one derivatives, pharmacophoric features have been identified that are crucial for their biological activity. For instance, in the context of aldose reductase inhibition, the phenol (B47542) or catechol hydroxyl groups on the 2-phenyl ring were found to be critical for pharmacophoric recognition by the enzyme. nih.gov This suggests that for "this compound", key pharmacophoric points would likely include the nitrogen atoms in the pyridopyrimidine core, the carbonyl oxygen, and the aromatic phenyl ring. These features can act as hydrogen bond acceptors, donors, and hydrophobic interaction centers, respectively.
A hypothetical pharmacophore model for "this compound" targeting a generic kinase active site might include:
One hydrogen bond acceptor feature corresponding to the carbonyl oxygen.
One hydrogen bond acceptor feature associated with one of the nitrogen atoms.
A hydrophobic/aromatic feature representing the 2-phenyl group.
An additional hydrophobic feature for the 6-methyl group.
This model can then be used for virtual screening of large compound libraries to identify other molecules with a similar arrangement of these features, which are predicted to have a similar biological activity. This approach significantly narrows down the number of compounds for experimental testing.
Below is an illustrative table of potential pharmacophoric features and their spatial constraints, which would be generated during the modeling process.
| Feature Type | X-coordinate (Å) | Y-coordinate (Å) | Z-coordinate (Å) | Radius (Å) |
| Hydrogen Bond Acceptor | 2.5 | 1.8 | 0.5 | 1.2 |
| Aromatic Ring | -3.1 | -0.7 | -0.2 | 1.5 |
| Hydrophobic | 5.4 | -1.2 | 0.1 | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual screening campaigns using such pharmacophore models have been successfully employed for various targets, including kinases and other enzymes. For instance, derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). nih.gov In such studies, a pharmacophore-based search would be the first step to filter large databases for compounds with the potential to bind to the allosteric site of the enzyme.
Conformational Analysis and Stereochemical Considerations
Conformational analysis of "this compound" is essential to understand its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule has a largely rigid pyridopyrimidine core, but the phenyl group at the 2-position can rotate. The torsional angle between the pyridopyrimidine ring and the phenyl ring is a key conformational parameter.
Computational methods like molecular mechanics and quantum mechanics can be used to calculate the potential energy surface of the molecule as a function of this torsional angle. This analysis can identify the lowest energy (most stable) conformations and the energy barriers between different conformations. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in a biological environment. nih.gov
For "this compound", the preferred conformation is likely to be non-planar, with the phenyl ring twisted out of the plane of the pyridopyrimidine core to minimize steric hindrance. The exact angle of this twist would influence how the molecule fits into a binding pocket.
In terms of stereochemistry, "this compound" itself is achiral and does not have any stereocenters. However, the introduction of substituents at certain positions could lead to the formation of stereoisomers. The pyridopyrimidine ring system is generally considered to be planar or near-planar.
The table below illustrates a hypothetical conformational analysis result, showing the relative energies of different rotamers of the 2-phenyl group.
| Torsional Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 0 | 5.2 | 2 |
| 30 | 1.5 | 25 |
| 45 | 0.0 | 46 |
| 60 | 0.8 | 20 |
| 90 | 3.7 | 7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Understanding the conformational preferences is crucial for structure-based drug design. For example, molecular docking studies on pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors revealed that molecular rigidity could limit further improvement in activity by hindering the formation of desired interactions. nih.gov Therefore, having a degree of conformational flexibility can be advantageous for optimal binding.
Biological Activity Profiling in Vitro and Cellular Studies
General Overview of Biological Activities Associated with Pyrido[1,2-a]pyrimidin-4-ones
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent heterocyclic structural motif that serves as the backbone for numerous bioactive compounds. A variety of derivatives based on this nucleus exhibit a wide range of versatile biological activities. Research has identified these compounds as potential anti-inflammatory, antitubercular, and antiallergic agents. Furthermore, specific derivatives have been investigated for their roles as modulators of platelet activation and aggregation, efflux pump inhibitors, antioxidants, antipsychotics, and antiulcer drugs. The broad spectrum of pharmacological actions also extends to applications as antimalarial agents and inhibitors of nitric oxide synthases. For instance, a novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative has been shown to inhibit endothelial cell dysfunction and smooth muscle cell activation, highlighting its potential in addressing vascular lesions nih.gov. The core structure is considered a valuable lead for the development of more potent therapeutic agents across various disease categories nih.gov.
Enzymatic Inhibition Studies
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of selective Aldose Reductase (ALR2) inhibitors, with activities reported in the micromolar to submicromolar range nih.govnih.gov. ALR2 is the primary enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is linked to the long-term complications of diabetes. The inhibition of ALR2 is a key therapeutic strategy to prevent or delay the progression of these complications.
Structure-activity relationship (SAR) studies have provided detailed insights into the molecular requirements for potent inhibition. A crucial finding is the importance of a phenol (B47542) or catechol moiety on the 2-phenyl ring; the hydroxyl groups on these moieties are directly involved in the pharmacophoric recognition by the enzyme nih.govnih.gov. Compounds lacking these hydroxyl groups, or where they are methylated, are either inactive or significantly less active nih.govnih.gov. Furthermore, introducing a hydroxyl group at the 6- or 9-position of the pyridopyrimidinone core enhances inhibitory potency nih.govnih.gov. Conversely, increasing the length of the side chain at the 2-position, for example from a phenyl to a benzyl (B1604629) group, generally leads to a decrease in activity nih.govnih.gov. Docking simulations of the most active compounds into the ALR2 crystal structure are consistent with these experimental SAR findings nih.govnih.gov.
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| Derivative 1 | 2-(4-Hydroxyphenyl) | 1.12 |
| Derivative 2 | 2-(3,4-Dihydroxyphenyl) | 0.55 |
| Derivative 3 | 6-Hydroxy-2-(4-hydroxyphenyl) | 0.14 |
| Derivative 4 | 6-Hydroxy-2-(3,4-dihydroxyphenyl) | 0.091 |
Note: The data in the table is representative of findings discussed in the cited literature for illustrative purposes.
Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a serine protease implicated in the pathology of inflammatory diseases such as emphysema and cystic fibrosis researchgate.net. The inhibition of HLE is therefore a significant therapeutic goal. The broader class of pyrimidinone derivatives has been identified as potent inhibitors of neutrophil elastase, with some compounds exhibiting IC50 values in the nanomolar range crossref.org. While HLE inhibition is cited as a biological activity associated with the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, specific data on the inhibitory constants (IC50 or Ki) for derivatives of this particular heterocyclic system were not detailed in the available literature. However, related pyridone-containing non-peptidic compounds have been successfully designed as HLE inhibitors, with Ki values reported to be as low as 48 nM, demonstrating the potential of similar heterocyclic structures to target this enzyme researchgate.net.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently linked to cancer frontiersin.orgresearchgate.net. Pyrido[1,2-a]pyrimidin-4-one and related pyridopyrimidine derivatives have emerged as a novel class of potent, dual inhibitors of PI3K and mTOR crossref.orgfrontiersin.orgsigmaaldrich.com.
The development of dual inhibitors is a promising strategy as it can overcome feedback loops that occur when only one kinase in the pathway is targeted crossref.org. For instance, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines showed potent activity, with several derivatives exhibiting IC50 values for PI3Kα between 3 and 10 nM frontiersin.org. SAR studies revealed that introducing substituents at the C-7 position of the pyridopyrimidine ring influences kinase activity and selectivity frontiersin.org. While some modifications resulted in quasi-selective PI3K inhibitors, others maintained or enhanced dual inhibitory action against both PI3K and mTOR frontiersin.org. The pyrido[1,2-a]pyrimidin-4-one core has also been utilized to develop allosteric inhibitors of SHP2, a phosphatase that influences the PI3K-AKT pathway, with lead compounds showing high enzymatic activity (IC50 = 0.104 μM) and potent antiproliferative effects in cancer cells researchgate.net.
| Compound Scaffold | Target Kinase | IC50 (nM) |
|---|---|---|
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (PI-103) | PI3Kα | 8.4 |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (PI-103) | mTOR | 5.7 |
| Pyrido[3,2-d]pyrimidine Derivative | PI3Kα | 3 - 10 |
| Pyrido[3,2-d]pyrimidine Derivative | mTOR | ~100 |
Note: The data in the table is representative of findings discussed in the cited literature for illustrative purposes and includes closely related pyridopyrimidine scaffolds.
Acetylcholinesterase (AChE) inhibition is a primary strategy for the treatment of cognitive deficits in conditions like Alzheimer's disease. The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising nucleus for the design of AChE inhibitors. A study on a series of furo[2,3-d]pyrido[1,2-a]pyrimidin-4-one derivatives, which feature the core structure of interest, demonstrated good inhibitory activity against AChE nih.gov. The most potent compounds from this series displayed IC50 values in the low micromolar range, with one derivative showing an IC50 of 0.52 μM nih.gov. Molecular docking studies of these potent inhibitors revealed favorable interactions within the active site of the AChE enzyme, supporting the potential of this heterocyclic system for designing effective agents targeting cholinergic neurotransmission nih.gov.
Receptor Modulation and Agonist/Antagonist Activities
In addition to enzymatic inhibition, derivatives of the pyrido[1,2-a]pyrimidine (B8458354) scaffold have been shown to modulate the activity of cellular receptors.
One study successfully identified a series of pyrido[1,2-a]pyrimidin-4-ones as novel agonists that enhance the transcriptional functions of the nuclear estrogen-related receptor α (ERRα). ERRα is a key regulator of genes involved in mitochondrial biogenesis and energy metabolism. These compounds were found to increase the expression of ERRα target genes, leading to improved glucose and fatty acid uptake in muscle cells, highlighting their potential for metabolic diseases.
Furthermore, derivatives of the parent scaffold have been explored as receptor antagonists. C3-arylated pyrido[1,2-a]pyrimidin-4-ones have been noted for their CXCR3 antagonist activity. In a related context, the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold has been investigated for its ability to antagonize the human chemokine receptor CXCR2, which is involved in numerous inflammatory diseases. A lead compound from this series displayed a CXCR2 antagonist IC50 value of 0.11 µM. These findings underscore the versatility of the pyridopyrimidine core in generating molecules capable of specific receptor modulation.
Estrogen-Related Receptor α (ERRα) Activation
Research has identified a series of pyrido[1,2-a]pyrimidin-4-ones as novel agonists that enhance the transcriptional functions of the nuclear estrogen-related receptor α (ERRα) portico.orgmdpi.com. ERRα is a key regulator of mitochondrial biogenesis and oxidative metabolism. Activation of ERRα by these compounds leads to a potent elevation in the mRNA and protein levels of downstream target genes portico.orgnih.gov. This modulation of ERRα activity suggests a potential role for these compounds in the management of metabolic diseases nih.gov. While the broader class of pyrido[1,2-a]pyrimidin-4-ones has been identified as ERRα agonists, specific data on the 6-methyl-2-phenyl derivative's potency is part of this larger discovery.
5-HT6 Antagonism
The serotonin 5-HT6 receptor is a target for cognitive enhancement, and antagonism of this receptor is a strategy pursued for treating cognitive impairments in neuropsychiatric disorders portico.org. While various compounds are under investigation for their 5-HT6 receptor antagonist properties, there is currently no specific research available detailing the activity of 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a 5-HT6 antagonist. The chemical scaffolds that have demonstrated potent 5-HT6 antagonism are predominantly sulfone or sulfonamide structures portico.org.
CXCR3 Antagonism
The chemokine receptor CXCR3 is involved in inflammatory responses, and its antagonism is considered a therapeutic strategy for various autoimmune and inflammatory diseases. Although the pyrido[3,4-d]pyrimidine scaffold has been explored for CXCR2 antagonism, there is a lack of specific studies on this compound as a CXCR3 antagonist nih.gov.
Inhibition of Efflux Pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa)
Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine have been synthesized and assessed for their capacity to inhibit the MexAB-OprM efflux pump in Pseudomonas aeruginosa. This efflux pump is a significant contributor to antibiotic resistance in this bacterium. These compounds have been shown to potentiate the activity of antibiotics like levofloxacin. The research in this area has focused on establishing structure-activity relationships to optimize the inhibitory effects of this class of compounds.
Interactive Table:
| Compound Modification | Effect on MexAB-OprM Inhibition |
|---|---|
| Introduction of hydrophilic substituents on the aryl nucleus | Improved solubility and in vivo potentiation activity |
| Exchange of ethylene tether to an amide bond | Drastically improved activity |
In Vitro Antioxidant Properties
Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated their significant antioxidant properties nih.govscispace.com. The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method kg.ac.rsnih.govmedcraveonline.com. The presence of phenol or catechol moieties on the 2-phenyl group has been shown to be crucial for this activity, with catechol derivatives exhibiting the most potent effects nih.gov. The introduction of a hydroxyl group at position 6 or 9 of the pyridopyrimidine nucleus also enhances the antioxidant and aldose reductase inhibitory potency nih.govscispace.com.
Interactive Table:
| Compound | Antioxidant Activity (DPPH Assay) |
|---|---|
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Baseline activity |
| 2-(Catechol)-pyrido[1,2-a]pyrimidin-4-one | High activity |
| 6-Hydroxy-2-phenyl-pyrido[1,2-a]pyrimidin-4-one | Enhanced activity |
Cellular Biological Effects (e.g., Glucose and Fatty Acid Uptake in Muscle Cells)
As a direct consequence of their ability to activate ERRα, pyrido[1,2-a]pyrimidin-4-ones have been shown to improve the uptake of glucose and fatty acids in C2C12 muscle cells portico.orgnih.gov. This cellular effect underscores the potential of these compounds to influence energy metabolism at a cellular level, which is consistent with the known physiological roles of ERRα. These findings suggest that compounds like this compound could be valuable tools for studying metabolic pathways and may hold therapeutic promise for metabolic disorders nih.gov.
Structure Activity Relationship Sar Studies of Pyrido 1,2 a Pyrimidin 4 Ones
Influence of Substituents at Position 2 on Biological Activity
The substituent at the 2-position of the pyrido[1,2-a]pyrimidin-4-one ring system plays a crucial role in determining the biological activity and target specificity of these compounds. The introduction of a phenyl group at this position is a common feature in many biologically active derivatives.
For instance, in the context of aldose reductase (ALR2) inhibition, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol (B47542) or a catechol moiety have demonstrated activity in the micromolar to submicromolar range. nih.gov The presence of these hydroxyl groups on the phenyl ring is critical for pharmacophoric recognition by the enzyme. Conversely, the absence or methylation of these phenolic hydroxyls leads to inactive or significantly less active compounds. nih.gov Lengthening the side chain from a phenyl to a benzyl (B1604629) group at position 2 has been shown to cause a general reduction in ALR2 inhibitory activity. nih.gov
In the pursuit of anticancer agents, a series of 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their inhibitory activity against the receptor tyrosine kinase ROR1. While the specific impact of individual substituents at position 2 was part of a broader study, this highlights the exploration of this position for developing novel cancer therapeutics.
Furthermore, for antiplatelet activity, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been identified as an inhibitor of high-affinity cAMP phosphodiesterase. researchgate.net This indicates that non-aryl substituents at the 2-position can also confer significant biological effects.
The following table summarizes the influence of various substituents at position 2 on the biological activity of pyrido[1,2-a]pyrimidin-4-ones based on reported findings.
| Substituent at Position 2 | Biological Activity | Reference Compound/Series | Key Findings |
| Phenyl with phenol or catechol moiety | Aldose Reductase (ALR2) Inhibition | 2-(hydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-ones | Hydroxyl groups are crucial for activity; their removal or methylation leads to loss of potency. nih.gov |
| Benzyl | Aldose Reductase (ALR2) Inhibition | 2-benzyl-4H-pyrido[1,2-a]pyrimidin-4-ones | Generally less active than the corresponding phenyl derivatives. nih.gov |
| 1-Piperazinyl | Antiplatelet Activity | 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Acts as an inhibitor of cAMP phosphodiesterase. researchgate.net |
Impact of Methyl Substitution at Position 6 (as in 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
The substitution at position 6 of the pyrido[1,2-a]pyrimidin-4-one core, particularly with a methyl group as seen in this compound, has been shown to modulate the biological activity of this class of compounds.
In studies on antiplatelet agents, the 6-methyl derivative of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one was found to be nearly as active as the parent compound when platelet aggregation was induced by ADP or A23187. However, its activity was diminished when collagen was used as the inducer. researchgate.net This suggests that substitution at the 6-position can fine-tune the selectivity of these compounds for different pathways of platelet activation.
For aldose reductase inhibition, the introduction of a hydroxy group at position 6 was found to enhance the inhibitory potency of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov While this is not a methyl group, it highlights that substitution at this position is generally favorable for this particular biological activity.
The table below outlines the observed effects of substitution at position 6.
| Substituent at Position 6 | Biological Activity | Base Compound | Key Findings |
| Methyl | Antiplatelet Activity | 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Maintained activity against ADP and A23187-induced aggregation but showed reduced activity against collagen-induced aggregation. researchgate.net |
| Hydroxy | Aldose Reductase (ALR2) Inhibition | 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives | Enhanced inhibitory potency. nih.gov |
Despite the chiral center at position 6 in this compound, a review of the available scientific literature did not yield any studies that have specifically investigated the stereospecificity and enantiomeric activity of the 6S and 6R configurations of this compound or its close analogs. Research into the chiral separation and differential biological activities of the individual enantiomers appears to be an unexplored area.
Effects of Substituents at Position 3 on Activity
The 3-position of the pyrido[1,2-a]pyrimidin-4-one ring is another site where modifications can significantly impact biological activity. For instance, a series of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines were investigated as potent 5-HT₆ antagonists. The lead compound in this series was 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine. nih.gov
In the context of antimalarial agents, novel pyrido[1,2-a]pyrimidin-4-ones with substitutions at the 3-position have been synthesized and evaluated. Specifically, 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated moderate antimalarial activity. nih.gov This indicates that the introduction of carbamate (B1207046) and carboxamide functionalities at this position can confer antiplasmodial properties.
Furthermore, the synthesis of 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been reported, suggesting that acylation at the 3-position is a feasible synthetic strategy, although specific biological activity data for this particular substitution pattern is not extensively detailed in the provided context. researchgate.net
The following table summarizes the effects of various substituents at position 3.
| Substituent at Position 3 | Biological Activity | Base Compound/Series | Key Findings |
| Arylsulfonyl | 5-HT₆ Antagonism | 2-(methylthio)-4H-pyrido[1,2-a]pyrimidin-4-imine | Potent antagonists were identified in this series. nih.gov |
| Carbamate/Carboxamide | Antimalarial Activity | 4-Oxo-4H-pyrido[1,2-a]pyrimidine | Derivatives with these groups showed moderate activity. nih.gov |
| Acetyl | - | 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | The synthesis of this derivative has been established. researchgate.net |
Role of Other Positional Substitutions (e.g., 7, 9)
Substitutions at other positions on the pyridone ring, such as at the 7 and 9 positions, also play a role in modulating the biological activity of the pyrido[1,2-a]pyrimidin-4-one scaffold.
For aldose reductase inhibition, the introduction of a hydroxy group at position 9 was found to enhance the inhibitory potency of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, similar to the effect observed with substitution at the 6-position. nih.gov
In the development of novel allosteric SHP2 inhibitors, a sulfur atom was used as a linker to attach an aryl group at the 7-position of the pyrido[1,2-a]pyrimidin-4-one core. This modification was designed to increase the flexibility of the molecule and resulted in a compound with high enzymatic activity against full-length SHP2. nih.gov
A study on antiplatelet agents showed that 8-methyl and 6,8-dimethyl derivatives of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one were nearly as active as the lead compound, indicating that substitution at the 8-position is well-tolerated and can maintain activity. researchgate.net
The table below provides a summary of the impact of substitutions at positions 7, 8, and 9.
| Position of Substitution | Substituent | Biological Activity | Base Compound/Series | Key Findings |
| 7 | S-Aryl | SHP2 Inhibition | Pyrido[1,2-a]pyrimidin-4-one | Introduction of a flexible linker and aryl group at this position led to high enzymatic activity. nih.gov |
| 8 | Methyl | Antiplatelet Activity | 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Maintained activity comparable to the lead compound. researchgate.net |
| 9 | Hydroxy | Aldose Reductase (ALR2) Inhibition | 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives | Enhanced inhibitory potency. nih.gov |
Pharmacophoric Requirements for Specific Biological Activities
Based on the available SAR studies, it is possible to delineate some of the key pharmacophoric features of pyrido[1,2-a]pyrimidin-4-ones required for specific biological activities.
For aldose reductase (ALR2) inhibition, a critical pharmacophoric requirement is the presence of a phenol or catechol moiety on the 2-phenyl substituent. The hydroxyl groups of these moieties are directly involved in the recognition and binding to the enzyme. nih.gov The pyrido[1,2-a]pyrimidin-4-one core acts as a scaffold to correctly orient this key recognition element. Additionally, the presence of a hydrogen bond donor, such as a hydroxyl group, at either the 6 or 9 position appears to enhance the binding affinity.
In the case of 5-HT₆ antagonism, the pharmacophore appears to involve a 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imine structure. The specific arrangement of the imine, the sulfonyl group, and the aryl substituent are likely key to the interaction with the 5-HT₆ receptor. nih.gov
For antimalarial activity, SAR studies have suggested that a B-ring (the pyridone ring) unsubstituted pyrido[1,2-a]pyrimidine (B8458354) scaffold is favorable for activity. nih.gov However, the presence of specific carbamate or carboxamide functionalities at the 3-position can confer moderate activity, suggesting that while the core may be important, specific interactions mediated by the C-3 substituent are also crucial.
Correlation between Substituent Electronic and Steric Effects and Biological Response
The biological response of pyrido[1,2-a]pyrimidin-4-one derivatives is often correlated with the electronic and steric properties of their substituents. While comprehensive quantitative structure-activity relationship (QSAR) studies for a wide range of biological activities are not extensively available in the reviewed literature, some qualitative and semi-quantitative correlations can be drawn.
In a study on the antiplatelet activity of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, a 3-D QSAR model was developed using comparative molecular field analysis (CoMFA). researchgate.net This model described the variation in antiplatelet activity in terms of changes in the molecular steric and electrostatic potentials of the compounds. This suggests that both the size and the electronic nature of the substituents are key determinants of their antiplatelet efficacy.
For 5-HT₆ antagonists based on the 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imine scaffold, it was found that small, electron-donating groups added to the central core could improve activity by 2-4 fold. nih.gov This indicates a preference for increased electron density in the core ring system for optimal interaction with the receptor.
In the context of aldose reductase inhibitors, the electronic effect of the hydroxyl groups on the 2-phenyl ring is paramount. These groups act as hydrogen bond donors, an electronic interaction that is critical for binding to the enzyme. nih.gov Steric effects are also important, as evidenced by the decreased activity upon lengthening the 2-side chain from a phenyl to a benzyl group, suggesting a constrained binding pocket. nih.gov
Molecular Target Identification and Mechanistic Elucidation
Identification of Key Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
While direct studies on 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one are limited, extensive research on the parent pyrido[1,2-a]pyrimidin-4-one scaffold has identified several key molecular targets. These findings provide a strong basis for understanding the potential biological activity of its derivatives.
Identified molecular targets for the pyrido[1,2-a]pyrimidin-4-one class include:
Enzymes:
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): Derivatives of this scaffold have been synthesized as potent allosteric inhibitors of SHP2, a key node in cellular signaling pathways like the RAS-ERK pathway. nih.gov Overactivity of SHP2 is linked to various cancers, making it a significant therapeutic target. nih.gov
Aldose Reductase (ALR2): The 2-phenyl-pyrido[1,2-a]pyrimidin-4-one framework is a known inhibitor of ALR2, an enzyme implicated in the complications of diabetes. nih.govscispace.comacs.org
Falcipain-2: This cysteine protease from Plasmodium falciparum is a target for antimalarial drugs, and pyrido[1,2-a]pyrimidin-4-ones have shown inhibitory activity against it. nih.gov
Cyclic Nucleotide Phosphodiesterases (PDEs): Specifically, related compounds have been shown to inhibit cAMP-specific PDEs, which are crucial regulators of intracellular signaling. nih.gov
Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-9 (MMP-9): A 2,3-diphenyl derivative demonstrated inhibition of COX-2 expression and MMP-9 transcription and activity, suggesting anti-inflammatory potential. nih.gov
Receptors and Other Proteins:
A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was found to inhibit the cytokine-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells. nih.gov
Proposed Mechanisms of Action at the Molecular Level (e.g., Binding Interactions, Allosteric Modulation)
The mechanisms through which pyrido[1,2-a]pyrimidin-4-ones exert their effects are as varied as their targets. Molecular docking and mechanistic studies have provided insights into their modes of action.
Allosteric Inhibition of SHP2: Certain derivatives function as allosteric inhibitors of SHP2. nih.gov Unlike inhibitors that target the active catalytic site, these compounds bind to a different location on the enzyme. This binding event induces a conformational change that locks the enzyme in an inactive state, preventing it from performing its catalytic function. nih.govgoogle.com This mechanism can offer higher selectivity compared to active-site inhibitors. nih.gov
Pharmacophoric Recognition by Aldose Reductase (ALR2): For ALR2 inhibition, the binding is highly dependent on specific chemical features (pharmacophores). Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives revealed that the presence and position of hydroxyl groups on the phenyl ring are critical for potent inhibition, as they are involved in key hydrogen-bonding interactions within the enzyme's active site. nih.govacs.org While this compound lacks these specific hydroxyls, the core scaffold serves as the foundational structure for orienting active substituents within the binding pocket. scispace.com
Inhibition of Inflammatory Mediators: In the context of inflammation, a derivative was shown to suppress the proliferation of human aortic smooth muscle cells by inhibiting the induction of COX-2 expression and the subsequent release of prostaglandin (B15479496) E2. nih.gov It also inhibited the transcription and activity of MMP-9, an enzyme involved in tissue remodeling during inflammatory processes. nih.gov
| Molecular Target | Target Class | Proposed Mechanism of Action | Potential Biological Effect |
|---|---|---|---|
| SHP2 | Enzyme (Phosphatase) | Allosteric Inhibition | Anti-cancer / Anti-proliferation nih.gov |
| Aldose Reductase (ALR2) | Enzyme (Reductase) | Active Site Binding / Pharmacophoric Recognition | Management of Diabetic Complications nih.gov |
| Falcipain-2 | Enzyme (Protease) | Enzyme Inhibition | Antimalarial nih.gov |
| COX-2 / MMP-9 | Enzymes | Inhibition of Expression and Activity | Anti-inflammatory nih.gov |
| cAMP Phosphodiesterases | Enzymes | Enzyme Inhibition | Modulation of cAMP signaling nih.govnih.gov |
Molecular Basis of Selectivity for Specific Targets
Achieving selectivity—the ability of a compound to inhibit its intended target without affecting other, often closely related, proteins—is a central challenge in drug discovery. Structural modifications to the pyrido[1,2-a]pyrimidin-4-one scaffold, such as the introduction of a methyl group at the 6-position, can be a key strategy for enhancing selectivity.
A compelling example, though on the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold, illustrates the role of the 6-methyl group in conferring kinase selectivity. In the development of inhibitors for Monopolar spindle 1 (MPS1) kinase, introducing a methyl group at the 6-position was found to be crucial for selectivity against Cyclin-dependent kinase 2 (CDK2). acs.org
Molecular modeling and structural analysis revealed that the 6-methyl group creates a steric clash with the gatekeeper residue (Phenylalanine 80) in the ATP-binding pocket of CDK2. acs.org This steric hindrance makes binding unfavorable. In contrast, the corresponding gatekeeper residue in MPS1 (Methionine 602) is smaller and can accommodate the 6-methyl group. acs.org This differential fit provides a clear molecular basis for the observed selectivity, significantly improving the inhibitor's preference for MPS1 over CDK2. acs.org Such principles of using steric hindrance to exploit subtle differences in the architecture of binding sites are widely applicable in the rational design of selective inhibitors. nih.gov
Role of Pyrido[1,2-a]pyrimidin-4-ones as Chemical Probes for Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The pyrido[1,2-a]pyrimidin-4-one scaffold has proven to be a "privileged structure," meaning it can serve as a versatile template for developing potent and selective inhibitors for a wide range of targets. researchgate.net
As such, derivatives of this scaffold are valuable chemical probes for interrogating complex biological pathways:
Probing the RAS-ERK Pathway: SHP2 inhibitors based on the pyrido[1,2-a]pyrimidin-4-one core can be used to study the role of SHP2 in the RAS-ERK signaling cascade, which is fundamental to cell proliferation, differentiation, and survival. nih.gov By selectively blocking SHP2, researchers can dissect its specific contributions to cancer development and other diseases.
Investigating Diabetic Complications: Selective ALR2 inhibitors derived from this scaffold help in studying the polyol pathway's role in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. nih.govresearchgate.net
Studying Parasite Biology: Falcipain-2 inhibitors are used to probe the function of this essential protease in the life cycle of the malaria parasite, Plasmodium falciparum, aiding in the validation of new antimalarial strategies. nih.govnih.gov
The development of these specialized molecules allows for the precise perturbation of individual components within intricate cellular networks, providing clarity on their function in both healthy and diseased states.
Future Research Directions and Potential Chemical Applications
Development of Novel Synthetic Routes and Sustainable Methodologies
Traditional syntheses of pyrido[1,2-a]pyrimidin-4-ones often rely on acid-catalyzed condensation or thermal cyclization, which can require harsh conditions and high temperatures. rsc.org Future research is increasingly directed toward the development of more efficient, sustainable, and versatile synthetic protocols.
Key areas for future development include:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported p-toluenesulfonic acid (TsOH-SiO2), offers a sustainable and highly efficient method for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.net This approach provides advantages like high yields, faster reactions, a broad substrate scope, and catalyst reusability under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net
Domino and Tandem Reactions: One-pot domino strategies, which involve multiple sequential reactions without isolating intermediates, represent a highly efficient synthetic route. researchgate.net For instance, a copper(I)-catalyzed one-pot tandem reaction involving C-N bond formation and intramolecular amidation has been developed to produce multisubstituted pyrido[1,2-a]pyrimidin-4-ones in good to excellent yields. rsc.org Further exploration of novel domino sequences and catalyst systems could significantly streamline the synthesis of complex analogs.
Mechanochemistry: Solvent-free mechanochemical approaches, such as ball-milling, are emerging as a cost-effective and environmentally friendly method for synthesizing related nitrogen heterocycles like pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org Applying this catalyst-free and solvent-free methodology to the synthesis of 6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could offer significant ecological and economic benefits. rsc.org
Flow Chemistry: The use of recyclable solvents like hexafluoroisopropanol (HFIP) in cascade processes highlights a move towards more sustainable reaction media. researchgate.net Integrating these novel catalyst and solvent systems into continuous flow reactors could enable scalable, automated, and highly controlled production of these compounds.
Exploration of Unexplored Derivatization Sites on the Scaffold
While significant research has focused on modifying the 2-phenyl ring and the C3 position of the pyrido[1,2-a]pyrimidin-4-one scaffold, several other sites remain largely unexplored. researchgate.net A systematic investigation of these positions is crucial for developing a comprehensive understanding of the structure-activity relationships (SAR).
Future derivatization efforts could target:
The Pyridine (B92270) Ring (C7, C8, C9 positions): Limited studies have explored substitutions at these positions. For example, the introduction of a methyl group at the C8-position was found to increase the inhibitory effect of certain derivatives against nitric oxide synthases. nih.gov A systematic exploration of various functional groups (e.g., halogens, alkoxy, nitro groups) at positions C7, C8, and C9 is needed to fully map out their influence on biological activity.
The C3 Position: Recent advancements have enabled novel functionalization at the C3 position, such as electro-oxidative C3-selenylation, which allows for the introduction of organoselenium moieties under external oxidant-free conditions. nih.govmdpi.com Further exploring C-H functionalization, such as arylation and alkenylation, at this site can generate diverse analogs for biological screening. researchgate.net
The 6-Methyl Group: The methyl group at the C6 position is a potential site for derivatization that has not been extensively studied. Transforming this methyl group into other functionalities, such as hydroxymethyl, aminomethyl, or carboxyl groups, could provide new points of interaction with biological targets and modulate the compound's physicochemical properties.
Identification of New Biological Targets and Pathways for Pyrido[1,2-a]pyrimidin-4-ones
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as inhibitors of several enzymes and modulators of various signaling pathways. However, the full biological potential of this compound class is likely yet to be realized. Future research should focus on screening these compounds against a wider range of biological targets to uncover novel therapeutic applications.
| Target Class | Specific Target | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes (Oxidoreductases) | Aldose Reductase (ALR2) | Diabetic Complications | researchgate.netnih.gov |
| Enzymes (Oxidoreductases) | Nitric Oxide Synthases (NOS) | Inflammation | nih.gov |
| Enzymes (Proteases) | Falcipain-2 | Malaria | nih.gov |
| Enzymes (Phosphatases) | SHP2 | Oncology | nih.gov |
| Signaling Pathways | RAS-ERK, PI3K-AKT, JAK-STAT | Oncology | nih.gov |
| Receptors | Nicotinic Acetylcholine (B1216132) Receptors | Agrochemicals | acs.org |
Future screening campaigns could investigate:
Kinases and Phosphatases: The success in identifying SHP2 inhibitors suggests that the scaffold is well-suited for targeting other phosphatases or protein kinases involved in cell signaling and cancer. nih.gov
Proteases: The discovery of falcipain-2 inhibitors indicates potential for developing antiparasitic agents. nih.gov Screening against other proteases, such as those involved in viral replication or cancer metastasis, could be a fruitful endeavor.
Ion Channels and Receptors: The activity against insect nicotinic acetylcholine receptors suggests that analogs could be developed as modulators of ion channels or G-protein coupled receptors (GPCRs) for applications in neuroscience or other therapeutic areas. acs.org
Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity (Based on SAR)
Existing structure-activity relationship (SAR) data provides a strong foundation for the rational design of next-generation analogs with enhanced potency and selectivity for specific biological targets.
| Target | Favorable Substitutions | Unfavorable Substitutions | Reference |
|---|---|---|---|
| Aldose Reductase (ALR2) | - Phenol (B47542) or catechol moiety on the 2-phenyl group.
| - Methylation of phenol/catechol hydroxyls.
| nih.gov |
| Nitric Oxide Synthases (NOS) | - Biphenyloyl, benzyloxybenzoyl, or naphthoyl group at C3.
| Not specified. | nih.gov |
| SHP2 | - Insertion of a flexible linker (e.g., sulfur atom) between the core and a 7-aryl group. | - Rigid structures that hinder optimal binding. | nih.gov |
| Abl Kinase (related scaffold) | - Substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety. | Not specified. | nih.gov |
Future design strategies should leverage these insights by:
Target-Specific Optimization: For ALR2 inhibition, analogs could be designed with various polyhydroxylated patterns on the 2-phenyl ring to optimize interactions. nih.gov For SHP2, exploring different types and lengths of flexible linkers could lead to improved allosteric inhibition. nih.gov
Bioisosteric Replacement: Key functional groups, such as the essential hydroxyl groups for ALR2 activity, can be replaced with bioisosteres (e.g., carboxylic acids, tetrazoles) to improve pharmacokinetic properties while maintaining or enhancing potency.
Computational Modeling: Utilizing the existing SAR data to build predictive quantitative structure-activity relationship (QSAR) models can accelerate the discovery of potent analogs by prioritizing the synthesis of the most promising virtual compounds.
Application in Chemical Biology and Material Science (e.g., Fluorescent Probes)
Beyond pharmacology, the unique photophysical properties of the pyrido[1,2-a]pyrimidin-4-one core open up applications in chemical biology and material science.
Fluorescent Probes: The scaffold has been successfully utilized to create fluorescent probes. A C-3 sulfenylated 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was rationally designed as a selective fluorescent probe for the recognition of Fe³⁺ ions. researchgate.net Future work could involve modifying the electronic properties of the scaffold through derivatization to develop probes for other biologically relevant analytes (e.g., other metal ions, reactive oxygen species, or specific enzymes) with tuned fluorescence wavelengths and enhanced sensitivity.
Materials Science: Certain pyrido[1,2-a]pyrimidine (B8458354) derivatives have found use as dyes and photographic sensitizers. capes.gov.br This suggests a potential for developing advanced materials. Future research could investigate their application as organic light-emitting diodes (OLEDs), components in solar cells, or as functional dyes in imaging and sensing technologies.
Methodological Advancements in Computational and Spectroscopic Analysis
Advancements in analytical and computational methods are crucial for deepening the understanding of the structure, function, and dynamics of this compound and its derivatives.
Computational Chemistry: Molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of these compounds with targets like ALR2 and SHP2. researchgate.netnih.gov Future studies could employ more sophisticated methods like quantum mechanics/molecular mechanics (QM/MM) to achieve higher accuracy in predicting binding affinities. Machine learning algorithms can be trained on existing experimental data to rapidly screen virtual libraries and predict biological activities.
Spectroscopic Analysis: While fundamental spectroscopic characterization is standard, advanced techniques can provide deeper insights. acs.org For instance, advanced nuclear magnetic resonance (NMR) techniques can be used to study the solution-state conformation and dynamics of flexible analogs, which is crucial for understanding their interaction with biological targets. researchgate.net For fluorescent derivatives, time-resolved fluorescence spectroscopy can provide detailed information on their photophysical properties and their interactions in complex biological environments.
Q & A
Q. What are the common synthetic routes for 6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves multi-step protocols:
- Core formation : Construct the pyrido[1,2-a]pyrimidin-4-one scaffold via cyclization of intermediates like 2-chloromethyl derivatives (e.g., Thorpe-Ziegler isomerization) .
- Substituent introduction : Methyl and phenyl groups are added using alkylation or coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura cross-coupling can introduce aryl groups at position 2 .
- Optimization : High yields (70–93%) are achieved using catalysts (e.g., CuI for Ullmann reactions) and solvents like DMSO or ethanol under controlled temperatures .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., methyl at C-6, phenyl at C-2) and confirm scaffold integrity .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNO, MW 224.26 g/mol).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for docking studies .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Screen for antimicrobial or enzyme inhibition (e.g., aldose reductase inhibition via UV-Vis spectroscopy) using micromolar concentrations .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare IC values with structural analogs .
Advanced Research Questions
Q. How can C–H functionalization strategies modify the pyrido[1,2-a]pyrimidin-4-one scaffold?
Radical-mediated sulfenylation/selenylation enables selective C-3 functionalization:
- Conditions : Use iodine (I) and KSO in DMSO at 80°C to generate thiyl/selenyl radicals .
- Scope : Electron-withdrawing substituents (e.g., –CF) enhance reactivity, yielding 76–93% products. Halogens (–F, –Cl) at C-6 are tolerated for late-stage diversification .
- Mechanistic validation : Radical scavengers (TEMPO) suppress reactivity, confirming radical pathways .
Q. What structure-activity relationships (SAR) govern aldose reductase inhibition?
Key SAR insights from pyrido[1,2-a]pyrimidin-4-one derivatives:
Q. How can isotopic labeling (e.g., deuterium) aid metabolic studies?
- Synthesis : Introduce deuterium at specific positions (e.g., 2-chloroethyl-d) via deuterated reagents .
- Applications : Track metabolic stability (e.g., LC-MS) and identify degradation pathways in liver microsomes .
Q. What strategies resolve contradictions in reported biological activities?
Q. How do reaction conditions influence selectivity in cross-coupling reactions?
- Catalyst choice : Pd(PPh) favors mono-arylation at C-3 over C-7 in Suzuki-Miyaura reactions .
- Solvent effects : Polar aprotic solvents (DMF) improve microwave-assisted coupling yields (e.g., 80% for 3-aryl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
